Fludazonium chloride

Description

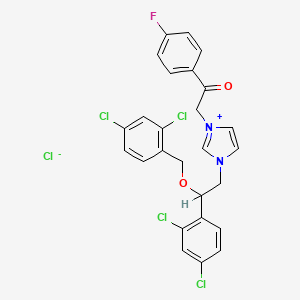

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-1-ium-1-yl]-1-(4-fluorophenyl)ethanone;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20Cl4FN2O2.ClH/c27-19-4-1-18(23(29)11-19)15-35-26(22-8-5-20(28)12-24(22)30)14-33-10-9-32(16-33)13-25(34)17-2-6-21(31)7-3-17;/h1-12,16,26H,13-15H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPMAPBNVNRWBX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C[N+]2=CN(C=C2)CC(C3=C(C=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl)F.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20Cl5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53597-28-7 | |

| Record name | 1H-Imidazolium, 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-3-[2-(4-fluorophenyl)-2-oxoethyl]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53597-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fludazonium chloride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053597287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fludazonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | FLUDAZONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/039G8U30HE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fludazonium Chloride: A Deep Dive into its Fungicidal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Fludazonium chloride is a fungicide whose mechanism of action is centered on the disruption of fungal respiration. This in-depth technical guide provides a comprehensive overview of its core mechanism, supported by available data and detailed experimental methodologies.

Core Mechanism: Inhibition of Succinate Dehydrogenase (SDHI)

This compound is classified as a Succinate Dehydrogenase Inhibitor (SDHI) fungicide. The primary target of this class of fungicides is the enzyme succinate dehydrogenase (SDH), also known as Complex II, which is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC).

The binding of this compound to the SDH enzyme complex blocks the oxidation of succinate to fumarate. This inhibition has two major consequences for the fungal cell:

-

Disruption of the TCA Cycle: The blockage of succinate oxidation leads to an accumulation of succinate and a depletion of downstream metabolites, disrupting the central metabolic pathway for energy production.

-

Inhibition of the Electron Transport Chain: By preventing the transfer of electrons from succinate to the ETC, this compound effectively halts aerobic respiration, leading to a severe reduction in ATP synthesis.

This dual impact on cellular respiration ultimately leads to fungal cell death.

Signaling Pathway of SDH Inhibition

The following diagram illustrates the central role of Succinate Dehydrogenase in cellular respiration and the inhibitory effect of this compound.

Caption: Inhibition of Succinate Dehydrogenase (Complex II) by this compound disrupts both the TCA cycle and the electron transport chain, leading to decreased ATP production.

Quantitative Analysis of Inhibition

For a comprehensive understanding, the following table outlines the typical range of inhibitory concentrations observed for other well-characterized SDHI fungicides against various fungal pathogens. This data serves as a comparative reference for the expected potency of this compound.

| Fungicide Class | Target Pathogen | IC₅₀ Range (µM) for SDH Inhibition | Reference |

| Carboxamides | Botrytis cinerea | 0.01 - 0.5 | Generic Data |

| Mycosphaerella graminicola | 0.02 - 1.0 | Generic Data | |

| Pyrazole-4-carboxamides | Alternaria alternata | 0.005 - 0.2 | Generic Data |

| Sclerotinia sclerotiorum | 0.01 - 0.8 | Generic Data |

Note: The actual IC₅₀ values for this compound would need to be determined experimentally for specific fungal species.

Experimental Protocols

To elucidate the mechanism of action of this compound, a series of biochemical and cellular assays are required. The following sections detail the methodologies for key experiments.

Succinate Dehydrogenase Inhibition Assay (In Vitro)

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of isolated succinate dehydrogenase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified fungal SDH.

Methodology:

-

Isolation of Mitochondria: Fungal mycelia are harvested and homogenized to isolate mitochondria, the location of the SDH enzyme, through differential centrifugation.

-

Enzyme Preparation: The mitochondrial pellet is solubilized to extract the SDH enzyme complex.

-

Assay Reaction: The activity of SDH is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like INT (p-iodonitrotetrazolium violet). The reaction mixture typically contains:

-

Phosphate buffer (pH 7.4)

-

Succinate (substrate)

-

Potassium cyanide (KCN) to inhibit Complex IV and prevent re-oxidation of the electron acceptor.

-

The electron acceptor (e.g., DCPIP).

-

Varying concentrations of this compound.

-

-

Data Analysis: The rate of reduction of the electron acceptor is measured as a change in absorbance over time. The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by plotting the inhibition curve.

Experimental Workflow:

Caption: Workflow for the in vitro succinate dehydrogenase inhibition assay.

Fungal Growth Inhibition Assay (In Vivo)

This assay assesses the efficacy of this compound in inhibiting the growth of the target fungus.

Objective: To determine the effective concentration (EC₅₀) of this compound that inhibits 50% of fungal growth.

Methodology:

-

Culture Preparation: The target fungal species is grown on a suitable agar medium.

-

Inoculation: A standardized amount of fungal spores or mycelial plugs is used to inoculate fresh agar plates.

-

Treatment: The agar medium is amended with a range of concentrations of this compound.

-

Incubation: The plates are incubated under optimal growth conditions (temperature, light) for a defined period.

-

Growth Measurement: The radial growth of the fungal colony is measured.

-

Data Analysis: The percentage of growth inhibition is calculated relative to a control (no fungicide). The EC₅₀ value is determined by plotting the dose-response curve.

Fungicide Resistance Action Committee (FRAC) Classification

The Fungicide Resistance Action Committee (FRAC) classifies fungicides based on their mode of action to provide guidance on resistance management. SDHI fungicides are categorized under FRAC Group 7 . The use of fungicides from the same FRAC group repeatedly can lead to the selection of resistant fungal strains. Therefore, it is crucial to rotate or mix fungicides with different FRAC codes to mitigate the risk of resistance development.

Conclusion

This compound's mechanism of action as a succinate dehydrogenase inhibitor places it in a critical class of fungicides for the management of a broad spectrum of fungal pathogens. Its efficacy stems from the disruption of the fundamental processes of cellular respiration in fungi. A thorough understanding of its mode of action, as detailed in this guide, is essential for its effective and sustainable use in disease control strategies and for the development of new and improved fungicidal agents. Further research to determine the precise IC₅₀ and Kᵢ values for this compound against a range of economically important fungal pathogens will be invaluable for optimizing its application and managing the potential for resistance.

In-Depth Technical Guide: Synthesis and Characterization of Fludazonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fludazonium chloride, identified by the code R23633, is a quaternary imidazolium-based compound recognized for its potent antifungal properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes a detailed experimental protocol for its preparation, a summary of its physicochemical properties, and an exploration of its mechanism of action as an antifungal agent. The information presented is intended to support researchers and professionals engaged in the development of novel antifungal therapies.

Chemical Properties and Data

This compound is a complex molecule with the systematic name 1-[2,4-dichloro-β-(2,4-dichlorobenzyloxy)phenethyl]-3-(p-fluorophenacyl)imidazolium chloride. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 53597-28-7 | [1] |

| Molecular Formula | C₂₆H₂₀Cl₅FN₂O₂ | [2] |

| Molecular Weight | 588.71 g/mol | [2] |

| Canonical SMILES | O=C(C1=CC=C(F)C=C1)C[N+]2=CN(CC(C3=CC=C(Cl)C=C3Cl)OCC4=CC=C(Cl)C=C4Cl)C=C2.[Cl-] | [3] |

| Solubility | Soluble in DMSO | [3] |

| Storage | Store at -20°C | [3] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A plausible synthetic route, based on available information for structurally related compounds, is the quaternization of a substituted imidazole with an appropriate alkyl halide. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of a this compound Analog

This protocol describes the synthesis of a close structural analog, 1-(2,4-dichlorobenzyl)-3-[2,4-dichloro-β-(2,4-dichlorobenzyloxy)phenethyl]-imidazolium chloride, which provides a foundational method for the synthesis of this compound.

Materials:

-

1-[2,4-dichloro-β-(2,4-dichlorobenzyloxy)-phenethyl]imidazole

-

2,4-dichlorobenzyl chloride

-

Acetone

-

Diisopropyl ether

-

Xylene

-

2-Propanol

Procedure:

-

A mixture of 15 parts of 1-[2,4-dichloro-β-(2,4-dichlorobenzyloxy)-phenethyl]imidazole and 60 parts of 2,4-dichlorobenzyl chloride is prepared in 120 parts of acetone as the solvent.[4]

-

The resulting mixture is stirred at reflux temperature for 40 hours.[4]

-

After the reaction period, the mixture is warmed to evaporate the majority of the solvent.[4]

-

The concentrated residue is then poured into diisopropyl ether, causing the imidazolium chloride product to separate as an oil.[4]

-

The ether is decanted, and the oily residue is washed with warm xylene.[4]

-

The washed residue is then triturated in 2-propanol, which should induce solidification of the product.[4]

-

The solid product is collected by filtration, washed with 2-propanol, and subsequently dried.[4]

Note: This protocol serves as a template. For the synthesis of this compound, 2,4-dichlorobenzyl chloride would be replaced with 2-bromo-1-(4-fluorophenyl)ethanone. Optimization of reactants, solvents, and reaction conditions would be necessary to achieve a good yield and purity.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: To determine the proton environment of the molecule, confirming the presence of aromatic, aliphatic, and imidazolium protons and their respective integrations.

-

¹³C NMR: To identify the number of unique carbon atoms and their chemical environments, providing further structural confirmation.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): To determine the molecular weight of the cation and observe characteristic fragmentation patterns, confirming the molecular formula.

High-Performance Liquid Chromatography (HPLC)

-

To assess the purity of the synthesized compound and to quantify it in various matrices.

Antifungal Mechanism of Action

This compound belongs to the azole class of antifungal agents. The primary mechanism of action for azole antifungals is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5][6][7][8]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The antifungal activity of this compound is believed to stem from its interaction with the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol.[5][6][7][8] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane.[7] This disruption of membrane integrity and function ultimately results in the inhibition of fungal growth and cell death.

References

- 1. This compound | 53597-28-7 [amp.chemicalbook.com]

- 2. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. prepchem.com [prepchem.com]

- 5. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Fludazonium Chloride: A Technical Guide for Researchers

CAS Number: 53597-28-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fludazonium chloride, a quaternary ammonium salt and a member of the imidazolium class of compounds, has been identified as a potential antifungal agent. This technical guide provides a comprehensive overview of its chemical and physical properties, putative mechanism of action, a plausible synthetic route, and toxicological considerations based on available data and the broader understanding of related compounds. Due to the limited publicly available data specific to this compound, this guide supplements direct information with established knowledge of structurally similar imidazolium salts to provide a thorough resource for the scientific community.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53597-28-7 | ChemicalBook[1], Sigma-Aldrich[2] |

| Molecular Formula | C₂₆H₂₀Cl₅FN₂O₂ | GlpBio[3], ChemicalBook[1] |

| Molecular Weight | 588.71 g/mol | GlpBio[3], Sigma-Aldrich[2] |

| IUPAC Name | 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-3-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazol-3-ium chloride | PubChem[4] |

| Synonyms | R-23633, NSC-351149 | ChemicalBook[1] |

| Appearance | Solid powder (predicted) | Bioss [No new citation] |

| Solubility | Soluble in DMSO | GlpBio[3], ChemicalBook[1] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | Bioss [No new citation], GlpBio[3] |

| Computed LogP | 7.1 | PubChem[4] |

| Computed pKa | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Putative Antifungal Activity and Mechanism of Action

Direct studies detailing the antifungal spectrum and mechanism of action of this compound are scarce. However, extensive research on related imidazolium salts provides a strong foundation for a hypothetical mechanism.

Structure-Activity Relationship of Imidazolium Antifungals

The antifungal efficacy of imidazolium salts is closely linked to their molecular structure. Key determinants of activity include:

-

N-substituent Chain Length: The length of the alkyl chains on the imidazole nitrogen atoms is a critical factor. Generally, antifungal activity increases with chain length, up to an optimal point, due to enhanced lipophilicity which facilitates interaction with the fungal cell membrane.[5][6]

-

Substituents on the Phenyl Rings: The nature and position of substituents on the aromatic rings can influence the electronic and steric properties of the molecule, thereby affecting its binding to fungal targets.

-

The Anion: While the cation is primarily responsible for the biological activity, the counter-ion can influence the compound's physicochemical properties, such as solubility and stability.

Proposed Mechanism of Action

Based on studies of other antifungal imidazolium compounds, the mechanism of action of this compound is likely multi-faceted, targeting the fungal cell at several points.[1][3]

-

Disruption of Fungal Cell Membrane: The cationic imidazolium headgroup is thought to interact with the negatively charged components of the fungal cell membrane, such as phospholipids. The lipophilic side chains then penetrate the lipid bilayer, disrupting its integrity. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[1]

-

Inhibition of Ergosterol Biosynthesis: Similar to azole antifungals, imidazolium salts may interfere with the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion compromises membrane function and inhibits fungal growth.[1][7]

-

Induction of Oxidative Stress: Some imidazolium salts have been shown to induce the production of reactive oxygen species (ROS) within fungal cells. The resulting oxidative stress can damage cellular components, including proteins, lipids, and nucleic acids, leading to apoptosis.[1][3]

-

Mitochondrial Dysfunction: The accumulation of ROS and direct interactions with mitochondrial membranes can lead to mitochondrial dysfunction, characterized by a decrease in membrane potential and reduced metabolic activity, further contributing to cell death.[3]

Caption: Putative multi-target mechanism of action of this compound.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, based on its structure as a 1,3-disubstituted N-phenacylimidazolium chloride, a plausible synthetic route can be proposed. The synthesis would likely involve a two-step process.

Step 1: Synthesis of the Imidazole Precursor

The first step would involve the synthesis of the monosubstituted imidazole precursor, 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole. This could be achieved through the alkylation of imidazole with a suitable alkylating agent.

Step 2: Quaternization to form this compound

The second step is the quaternization of the imidazole precursor with a phenacyl halide, specifically 2-bromo-1-(4-fluorophenyl)ethanone. This reaction introduces the p-fluorophenacyl group at the second nitrogen of the imidazole ring, forming the desired imidazolium salt.[8]

Caption: Plausible two-step synthetic workflow for this compound.

General Experimental Protocol for Synthesis of N-phenacylimidazolium Halides

The following is a general protocol adapted from the synthesis of similar compounds and should be optimized for the specific synthesis of this compound.

-

Dissolution of Imidazole Precursor: The synthesized 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole is dissolved in a suitable aprotic solvent such as acetonitrile or acetone.

-

Addition of Phenacyl Halide: A stoichiometric equivalent of 2-bromo-1-(4-fluorophenyl)ethanone, dissolved in the same solvent, is added dropwise to the imidazole solution at room temperature with constant stirring.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or slightly elevated temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, the product, this compound, which is an ionic salt, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Elemental Analysis.

Toxicological Profile

Specific toxicological data for this compound, such as LD50 values, are not available. However, as a quaternary ammonium compound (QAC), its toxicological profile can be inferred from the known effects of this class of substances.

General Toxicity of Quaternary Ammonium Compounds

QACs are known to exhibit a range of toxic effects, particularly at high concentrations.[9][10][11] These can include:

-

Dermal and Ocular Irritation: Direct contact can cause skin and eye irritation.

-

Respiratory Effects: Inhalation of aerosols containing QACs may lead to respiratory irritation.

-

Gastrointestinal Effects: Ingestion can cause nausea, vomiting, and diarrhea.

In Vitro Cytotoxicity of Imidazolium Salts

Studies on various imidazolium salts have demonstrated cytotoxic effects against human cell lines.[12][13][14][15] The degree of cytotoxicity is often dependent on the structure of the imidazolium salt, particularly the length of the alkyl chains.

Table 2: General Toxicological Considerations for Imidazolium Salts

| Toxicological Endpoint | General Findings for Imidazolium Salts | Potential Implication for this compound |

| Acute Toxicity | Varies depending on the specific structure and route of administration. High doses can be toxic.[11] | Caution should be exercised, and appropriate personal protective equipment should be used. |

| Dermal/Ocular Irritation | Many QACs are known irritants.[10] | Direct contact with skin and eyes should be avoided. |

| In Vitro Cytotoxicity | Cytotoxicity against various cell lines has been observed, often correlated with alkyl chain length.[12][13][14][15] | This compound may exhibit cytotoxicity, and this should be considered in any handling and in the design of in vitro experiments. |

| Genotoxicity/Mutagenicity | Some studies on specific imidazolium salts have shown no genotoxic or mutagenic effects at the tested concentrations.[4] | Further studies would be required to determine the genotoxic potential of this compound. |

Conclusion

This compound is an imidazolium compound with potential as an antifungal agent. While specific experimental data for this compound is limited, a comprehensive understanding can be built by examining the well-established structure-activity relationships and mechanisms of action of related imidazolium salts. This technical guide has provided a summary of the available information and a scientifically grounded extrapolation for its physicochemical properties, antifungal activity, synthesis, and toxicology. Further experimental investigation is warranted to fully characterize this compound and to validate its potential as a therapeutic agent. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for their work with this compound, while exercising due caution in its handling and application.

References

- 1. Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazolium salts with antifungal potential against multidrug-resistant dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. optimaldx.com [optimaldx.com]

- 10. mdsearchlight.com [mdsearchlight.com]

- 11. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. A profile of the in vitro anti-tumor activity of imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05101B [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Unraveling the Antifungal Potential of Novel Compounds: A Methodological Guide

A comprehensive search for "Fludazonium chloride" and its associated identifier, NSC-351149, did not yield specific public data regarding its antifungal spectrum, mechanism of action, or detailed experimental protocols. This suggests that this compound may be a compound in early-stage research, has been renamed, or is not widely documented in accessible scientific literature. Therefore, this guide will focus on the established methodologies and frameworks used by researchers, scientists, and drug development professionals to determine the antifungal spectrum of a novel chemical entity, providing a blueprint for the type of analysis that would be conducted for a compound like this compound.

Determining the Antifungal Spectrum: In Vitro Susceptibility Testing

The cornerstone of characterizing a new antifungal agent is to determine its spectrum of activity against a diverse panel of fungal pathogens. The primary method for this is in vitro susceptibility testing, which measures the concentration of the drug required to inhibit fungal growth. The most common and standardized of these methods is the broth microdilution assay.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.[1][2][3] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts.[1]

Materials:

-

96-well polystyrene microplates[1]

-

Sterile, purified water

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS

-

Novel antifungal compound (e.g., "this compound")

-

Control antifungal agents (e.g., Fluconazole, Amphotericin B)

-

Fungal isolates for testing

-

Spectrophotometer

-

Sterile conical tubes and pipettes

Procedure:

-

Inoculum Preparation:

-

Fungal isolates are cultured on a suitable agar medium (e.g., Sabouraud dextrose agar) to ensure purity and viability.

-

For yeast isolates, colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[5]

-

For molds, a conidial suspension is prepared and the concentration is determined using a hemocytometer, followed by dilution to the target concentration.

-

-

Preparation of Antifungal Dilutions:

-

A stock solution of the novel antifungal compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

A two-fold serial dilution of the compound is prepared in the 96-well microplate using RPMI 1640 medium to achieve a range of desired final concentrations.[1] Typically, this results in 10-12 concentrations being tested.

-

-

Inoculation and Incubation:

-

Each well containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.

-

Control wells are included: a growth control (no antifungal agent) and a sterility control (no inoculum).

-

The microplates are incubated at a specified temperature (e.g., 35°C for Candida species) for a defined period (e.g., 24-48 hours).[4][5]

-

-

MIC Determination:

-

Following incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth.

-

The MIC is recorded as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control. For azole antifungals against yeasts, this is often a ≥50% reduction in turbidity.[4]

-

Data Presentation: Summarizing the Antifungal Spectrum

The results of in vitro susceptibility testing are typically summarized in a table that presents the MIC values for the novel compound against a panel of fungal species. This allows for a clear and concise comparison of its activity. The data is often presented as the MIC range, MIC₅₀ (the concentration that inhibits 50% of the isolates), and MIC₉₀ (the concentration that inhibits 90% of the isolates).

Table 1: Hypothetical Antifungal Spectrum of a Novel Compound

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | 50 | 0.125 - 2 | 0.5 | 1 |

| Candida glabrata | 50 | 0.5 - 8 | 2 | 4 |

| Candida auris | 22 | 0.125 - 0.25 | 0.125 | 0.25 |

| Cryptococcus neoformans | 30 | 0.25 - 4 | 1 | 2 |

| Aspergillus fumigatus | 40 | 1 - >16 | 4 | 16 |

| Fusarium solani | 25 | 8 - >16 | 16 | >16 |

Visualizing Experimental and Logical Workflows

Diagrams are essential for representing complex experimental workflows and the logical relationships in drug discovery and development. The following diagrams, generated using the DOT language, illustrate these processes.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action and Signaling Pathways

Once the antifungal spectrum is established, the next critical step is to elucidate the compound's mechanism of action. This involves a series of experiments to identify the cellular target and the downstream effects on fungal signaling pathways. While no specific pathway for "this compound" can be depicted, a hypothetical mechanism targeting the fungal cell wall integrity pathway is illustrated below.

References

- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. longdom.org [longdom.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

Fludazonium Chloride: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fludazonium chloride is a quaternary ammonium compound recognized for its potent antifungal and antibacterial properties. This technical guide provides a detailed examination of its core chemical attributes, mechanism of action, and relevant experimental methodologies. The information is intended to support research and development efforts in the fields of antimicrobial drug discovery and application.

Core Chemical Properties

This compound is a complex synthetic molecule. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C26H20Cl5FN2O2 | [1][2] |

| Molecular Weight | 588.71 g/mol | [1][2] |

| CAS Number | 53597-28-7 | [1] |

| Chemical Structure | 1-((2-(2,4-dichlorophenyl)-2-((2,4-dichlorophenyl)methoxy)ethyl)-3-(2-(4-fluorophenyl)-2-oxoethyl)-1H-imidazol-3-ium chloride | |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action

As a quaternary ammonium compound, the primary mechanism of action for this compound is the disruption of microbial cell membranes. This leads to the loss of cellular integrity and ultimately, cell death.

Disruption of Microbial Cell Membrane

The cationic nature of the fludazonium ion is crucial to its antimicrobial activity. It is hypothesized to interact with the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids. This interaction disrupts the membrane's structural integrity, leading to increased permeability and leakage of essential intracellular components.

A proposed workflow for investigating the membrane disruption activity of this compound is outlined below.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of this compound's antimicrobial properties. The following sections outline standardized methodologies.

Antifungal Susceptibility Testing

In vitro antifungal susceptibility testing is critical to determine the minimum inhibitory concentration (MIC) of this compound against various fungal species. A standardized broth microdilution method is recommended.

Materials:

-

This compound

-

RPMI-1640 medium

-

96-well microtiter plates

-

Fungal inoculum, adjusted to a concentration of 0.5-2.5 x 103 cells/mL

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

-

Add an equal volume of the standardized fungal inoculum to each well.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, as determined by visual inspection or spectrophotometric reading.

Membrane Potential Assay

This assay measures the ability of this compound to depolarize the microbial cell membrane.

Materials:

-

This compound

-

Microbial cell suspension

-

Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5))

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Wash and resuspend microbial cells in a suitable buffer.

-

Add the membrane potential-sensitive dye to the cell suspension and incubate to allow for dye uptake.

-

Add varying concentrations of this compound to the cell suspension.

-

Immediately measure the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization.

Signaling Pathways

Currently, there is a lack of specific research elucidating the direct interaction of this compound with defined cellular signaling pathways. However, as an antifungal agent, its activity may indirectly impact pathways related to cell wall integrity and stress response. For instance, disruption of the fungal cell membrane could trigger the High Osmolarity Glycerol (HOG) pathway or the Cell Wall Integrity (CWI) pathway as a compensatory stress response.

The ergosterol biosynthesis pathway is a common target for many antifungal drugs. While this compound's primary mechanism is not the inhibition of this pathway, downstream effects from membrane disruption could potentially influence its regulation.

Conclusion

This compound is a potent antimicrobial agent with a primary mechanism of action involving the disruption of microbial cell membranes. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further investigation into its specific activities and potential therapeutic applications. Future research should focus on elucidating its interactions with cellular signaling pathways and its efficacy against a broader range of clinically relevant microorganisms.

References

Fludazonium Chloride: A Technical Overview of a Quaternary Ammonium Antifungal Agent

Disclaimer: Publicly available scientific literature lacks specific detailed studies on the discovery, development, and precise experimental protocols for Fludazonium chloride. Therefore, this technical guide is based on the general knowledge of quaternary ammonium compounds and imidazolium salts, a class to which this compound belongs. The information presented herein, including potential synthetic routes, mechanisms of action, and experimental protocols, is extrapolated from analogous compounds and should be considered illustrative rather than a definitive account of this compound's specific characteristics.

Introduction

This compound is a quaternary ammonium compound containing an imidazolium core structure.[1][2] It is recognized for its potential as an anti-fungal and antibacterial agent.[3][4] As a member of the quaternary ammonium compound (QAC) family, its antimicrobial properties are attributed to its cationic nature and its ability to disrupt microbial cell membranes. This guide provides a generalized technical overview of the potential discovery and development aspects of this compound, based on the established knowledge of similar chemical entities.

Chemical Structure and Properties

This compound is chemically known as 2-[3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-1-ium-1-yl]-1-(4-fluorophenyl)ethanone chloride.[1]

| Property | Value | Reference |

| IUPAC Name | 2-[3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-1-ium-1-yl]-1-(4-fluorophenyl)ethanone chloride | [1] |

| Molecular Formula | C₂₆H₂₀Cl₅FN₂O₂ | [4] |

| Molecular Weight | 588.71 g/mol | [4] |

| CAS Number | 53597-28-7 | [3] |

Hypothetical Discovery and Development Pathway

The development of a novel antifungal agent like this compound would typically follow a structured discovery and preclinical development pipeline.

Potential Synthesis Route

A plausible synthetic route for this compound can be conceptualized based on the synthesis of analogous imidazolium compounds. This would likely involve a multi-step process.

A key intermediate would be 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole. The synthesis of similar structures has been reported.[5][6][7][8] The final step would involve the quaternization of the imidazole nitrogen with a suitable reagent, such as a 2-halo-1-(4-fluorophenyl)ethanone. The reaction of imidazoles with alkyl halides is a common method for the synthesis of imidazolium salts.[9]

Disclaimer: This represents a generalized synthetic approach and has not been verified for this compound specifically.

Presumed Mechanism of Action

The antifungal activity of imidazolium compounds, like this compound, is generally attributed to their ability to disrupt the fungal cell membrane.[10][11][12] This disruption can occur through several proposed mechanisms. The cationic headgroup of the molecule interacts with the negatively charged components of the fungal cell membrane, while the hydrophobic tail penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[10] Some imidazole derivatives are also known to inhibit the biosynthesis of ergosterol, a crucial component of the fungal cell membrane, which further contributes to their antifungal effect.[13][14]

Suggested Experimental Protocols

Detailed experimental protocols for this compound are not available. However, standard methodologies would be employed to characterize its antifungal activity.

Antifungal Susceptibility Testing

The in vitro antifungal activity of this compound would be determined using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[15][16]

Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against various fungal strains.

Generalized Protocol (Broth Microdilution):

-

Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Preparation of Drug Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in a multi-well microtiter plate containing a standard broth medium (e.g., RPMI-1640).

-

Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

-

Determination of MFC: An aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The MFC is the lowest drug concentration that results in no fungal growth on the agar plate after further incubation.

Conclusion

This compound is a quaternary ammonium imidazolium compound with recognized antifungal potential. While specific data on its discovery and development are not widely published, its chemical class suggests a mechanism of action centered on the disruption of fungal cell membranes. The synthesis and evaluation of such compounds typically follow established protocols in medicinal chemistry and microbiology. Further research and publication of specific data are necessary to fully elucidate the therapeutic potential and detailed pharmacological profile of this compound.

References

- 1. Fludazonium | C26H20Cl4FN2O2+ | CID 216229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102180835B - The synthesis of imidazole aromatic alcohol analog derivative and preparation thereof - Google Patents [patents.google.com]

- 7. 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;nitric acid | C39H45Cl4N3O9 | CID 195928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chinjmap.com [chinjmap.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action [frontiersin.org]

- 13. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Susceptibility Testing of Fungi to Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of Fludazonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of Fludazonium chloride. Due to the limited availability of public quantitative data, this document summarizes the existing information and presents detailed experimental protocols for researchers to determine the solubility of this compound in various solvents of interest.

Quantitative Solubility Data

Currently, publicly accessible quantitative solubility data for this compound in a wide range of solvents is limited. The most consistently reported solvent is Dimethyl Sulfoxide (DMSO).

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature | Solubility | Data Type | Source |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble, concentrations of 10 mM are achievable.[1] | Qualitative & Inferred | --INVALID-LINK--, --INVALID-LINK-- |

| Water | Not Specified | Data Not Available | - | - |

| Ethanol | Not Specified | Data Not Available | - | - |

| Methanol | Not Specified | Data Not Available | - | - |

| Acetone | Not Specified | Data Not Available | - | - |

Note on DMSO Solubility: Multiple suppliers of this compound indicate its solubility in DMSO and provide protocols for preparing stock solutions at concentrations up to 10 mM.[1][2][3] This suggests a solubility of at least 5.89 mg/mL. To enhance the dissolution process in DMSO, warming the solution to 37°C and utilizing an ultrasonic bath may be beneficial.[2][3]

Experimental Protocols

For researchers requiring precise solubility data in specific solvent systems, the following experimental protocols are provided as a guide.

Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[4][5][6][7][8]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid form)

-

Solvent of interest (e.g., water, ethanol, phosphate buffer pH 7.4)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended without creating a vortex.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent (mobile phase is often a good choice) to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method (see Protocol 2.2) to determine the concentration of this compound.

-

-

Data Analysis: Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.[5]

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for determining thermodynamic solubility.

Protocol for Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in the solubility samples. As this compound is an imidazolium compound, a reversed-phase HPLC method with UV detection is a suitable approach.[9][10][11][12][13]

Objective: To develop a reliable HPLC method for the quantification of this compound.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions (Suggested Starting Point):

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.2 with phosphoric acid) in a ratio of approximately 70:30 (v/v).[11] The optimal ratio should be determined experimentally.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: Imidazole-containing compounds typically have UV absorbance. A wavelength scan should be performed to determine the λmax for this compound. A starting wavelength of around 260-300 nm can be explored.[11]

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Sample Analysis: Inject the diluted samples from the solubility experiment (Protocol 2.1) into the HPLC system and record the peak areas.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

Solubility Calculation: Back-calculate the concentration in the original undiluted sample to determine the solubility.

Diagram of the Analytical Quantification Workflow

Caption: Workflow for HPLC-based quantification.

Signaling Pathways and Logical Relationships

At present, there is no publicly available information detailing specific signaling pathways directly modulated by this compound's solubility characteristics. The primary relevance of its solubility is in the formulation and delivery of the compound for research and potential therapeutic applications. The logical relationship is straightforward: adequate solubility in a chosen vehicle is a prerequisite for achieving a desired concentration for in vitro and in vivo studies.

Diagram of the Formulation Logic

Caption: Logical flow for successful formulation.

This guide provides a framework for understanding and determining the solubility of this compound. Researchers are encouraged to use the provided protocols as a starting point and adapt them to their specific needs and available equipment.

References

- 1. This compound | 53597-28-7 [amp.chemicalbook.com]

- 2. glpbio.com [glpbio.com]

- 3. glpbio.com [glpbio.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. who.int [who.int]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid quantification of imidazolium-based ionic liquids by hydrophilic interaction liquid chromatography: Methodology and an investigation of the retention mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]

Fludazonium chloride IUPAC name and chemical synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of fludazonium chloride, an antifungal agent. It details its chemical identity, physicochemical properties, and mechanism of action, offering valuable information for professionals in drug development and research.

Chemical Identity and Synonyms

This compound is a synthetic azole derivative with potent antifungal properties. Its formal chemical name according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-[3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-1-ium-1-yl]-1-(4-fluorophenyl)ethanone chloride .

For ease of reference in research and development, this compound is also known by several synonyms. These are crucial to recognize when reviewing literature and documentation.

Table 1: Chemical Synonyms and Identifiers for this compound

| Type | Identifier |

| Common Name | This compound |

| Research Code | R23633[1] |

| CAS Number | 53597-28-7[1] |

| Systematic Name | 1H-Imidazolium, 1-(2-(2,4-dichlorophenyl)-2-((2,4-dichlorophenyl)methoxy)ethyl)-3-(2-(4-fluorophenyl)-2-oxoethyl)-, chloride |

| Other Synonyms | 1-(2,4-Dichloro-beta-((2,4-dichlorobenzyl)oxy)phenethyl)-3-(p-fluorophenacyl)imidazolium chloride, Fludazonium ion |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for formulation development, pharmacokinetic studies, and analytical method development. The key quantitative data are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₂₀Cl₅FN₂O₂[1] |

| Molecular Weight | 588.71 g/mol [1] |

| Solubility | Soluble in DMSO[1] |

| Storage Temperature | -20°C[1] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, as an azole antifungal, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. The primary target of azole antifungals is the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates. This disruption of the cell membrane structure and function ultimately inhibits fungal growth and replication.

Experimental Protocols: Analytical Quantification

Accurate and precise quantification of this compound is essential for quality control, formulation analysis, and pharmacokinetic studies. While a specific, validated analytical method for this compound is not publicly available, a standard approach using High-Performance Liquid Chromatography (HPLC) can be readily developed and validated based on methods for structurally similar compounds, such as other azole antifungals or quaternary ammonium compounds.

A Representative HPLC Method Development and Validation Workflow:

The following outlines a typical workflow for developing and validating an HPLC method for the quantification of this compound in a pharmaceutical formulation.

Key Considerations for Method Development:

-

Column Chemistry: A reversed-phase column, such as a C18 or C8, would be a suitable starting point for retaining the relatively nonpolar this compound molecule.

-

Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) would likely be required to achieve good peak shape and resolution from any impurities or excipients. The pH of the aqueous phase should be optimized to ensure the analyte is in a single ionic form.

-

Detection: this compound contains chromophores that should allow for detection by UV-Vis spectrophotometry. A wavelength scan of a standard solution would be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

-

Validation Parameters: The method would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

This technical guide provides foundational information for researchers and professionals working with this compound. Further in-house experimental work is necessary to establish and validate specific analytical protocols and to fully characterize its biological activity in various fungal species.

References

Methodological & Application

Application Notes and Protocols: Fludazonium Chloride Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludazonium chloride is an antifungal agent utilized in the research and development of treatments for both superficial and systemic fungal infections.[1][2] Accurate and consistent preparation of stock solutions is critical for reliable experimental results. These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound stock solutions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53597-28-7 | [1] |

| Molecular Formula | C₂₆H₂₀Cl₅FN₂O₂ | [1] |

| Molecular Weight | 588.71 g/mol | [1][3][4] |

| Solubility | Soluble in DMSO | [1][5] |

| Appearance | Solid (form may vary) | N/A |

Stock Solution Preparation

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Sterile, disposable serological pipettes and pipette tips

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Protocol for Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments to the mass of this compound and the volume of DMSO can be made to achieve other desired concentrations.

-

Pre-weighing Preparation: In a biological safety cabinet or a designated clean area, label a sterile conical vial with the compound name, concentration, solvent, and date of preparation.

-

Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.89 mg of this compound (refer to Table 2 for calculations).

-

Dissolution:

-

Transfer the weighed this compound to the labeled sterile vial.

-

Add the calculated volume of sterile DMSO. For a 10 mM solution using 5.89 mg of the compound, add 1 mL of DMSO.

-

Cap the vial tightly and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.

-

-

Enhancing Solubility (if necessary): If the compound does not fully dissolve, heat the solution to 37°C and sonicate in an ultrasonic bath for a short period.[1][2] Visually inspect the solution to ensure complete dissolution before proceeding.

-

Aliquoting and Storage:

Table 2: Example Volumes for this compound Stock Solution Preparation

| Desired Concentration | Mass of this compound (for 1 mL final volume) | Volume of DMSO |

| 1 mM | 0.589 mg | 1 mL |

| 5 mM | 2.945 mg | 1 mL |

| 10 mM | 5.89 mg | 1 mL |

Note: The molecular weight of 588.71 g/mol was used for these calculations.

Experimental Workflow

Caption: Workflow for this compound Stock Solution Preparation.

Storage and Stability

Proper storage is crucial to maintain the integrity of the this compound stock solution.

Table 3: Recommended Storage Conditions and Stability

| Storage Temperature | Recommended Duration of Use | Source |

| -20°C | Within 1 month | [1][2] |

| -80°C | Within 6 months | [1][2] |

To avoid degradation, it is strongly recommended to store the stock solution in small aliquots to prevent repeated freeze-thaw cycles.[1][2]

Quality Control

While extensive quality control may not be necessary for routine laboratory use, for sensitive applications, the following can be considered:

-

Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If precipitate is observed, warm the solution to 37°C and vortex to redissolve.

-

Purity and Identity Confirmation (for GMP or GLP studies): For rigorous studies, techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and concentration of the stock solution over time.

Safety Precautions

-

Handle this compound in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.[6]

Chemical Structure of this compound

Caption: Chemical Structure of Fludazonium.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Fludazonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludazonium chloride is a novel antifungal agent with potential applications in the treatment of various fungal infections. As with any new antimicrobial compound, establishing a standardized protocol for in vitro antifungal susceptibility testing is crucial for determining its spectrum of activity, monitoring for the development of resistance, and guiding preclinical and clinical research. This document provides a detailed methodology for determining the minimum inhibitory concentration (MIC) of this compound against pathogenic yeasts and molds, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi.

While specific performance characteristics for this compound have not been officially established by standards development organizations, this protocol provides a robust framework for its evaluation. Researchers should note that this protocol is a recommended starting point and may require optimization based on the physicochemical properties of this compound and the specific fungi being tested.

Potential Mechanism of Action

While the precise mechanism of action for this compound is yet to be fully elucidated, its chemical structure, containing a quaternary ammonium moiety, suggests it may function as a cationic surfactant. Compounds of this class, such as benzalkonium chloride and cetylpyridinium chloride, are known to disrupt microbial cell membranes.[1][2] The positively charged nitrogen atom is drawn to the negatively charged fungal cell membrane, leading to a cascade of events including:

-

Binding to the cell surface: Electrostatic interaction between the cationic head of this compound and anionic components of the fungal cell wall and membrane.

-

Insertion into the lipid bilayer: The lipophilic tail of the molecule penetrates the hydrophobic core of the cell membrane.

-

Membrane disorganization: This insertion disrupts the integrity of the membrane, leading to increased permeability.

-

Leakage of intracellular components: Essential ions, metabolites, and proteins leak from the cytoplasm, resulting in a loss of cellular function.

-

Enzyme inhibition: Disruption of membrane-bound enzymes critical for cellular processes.

-

Cell death: The culmination of these events leads to fungal cell death.

Experimental Protocols

This section details the procedures for determining the MIC of this compound using the broth microdilution method.

Materials and Reagents

-

This compound (powder form)

-

Solvent for this compound (e.g., Dimethyl sulfoxide (DMSO), water)

-

RPMI-1640 liquid medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

-

Sterile 96-well microtiter plates

-

Sterile, inert, flat-bottomed, 96-well microplates

-

Spectrophotometer or microplate reader (optional, for spectrophotometric reading)

-

Adhesive, gas-permeable plate sealers (optional)

-

Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258 for yeasts; Aspergillus flavus ATCC 204304, Aspergillus fumigatus ATCC 204305 for molds)

-

Fungal isolates to be tested

-

Sterile saline (0.85%)

-

Vortex mixer

-

Hemocytometer or spectrophotometer for inoculum standardization

-

Incubator (35°C)

Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound at a concentration of 1600 µg/mL (or a suitable higher concentration depending on the expected MIC range).

-

The choice of solvent is critical and should be determined based on the solubility of this compound. DMSO is a common solvent for antifungal agents.[3] If DMSO is used, the final concentration in the test wells should not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter if it is not prepared aseptically.

Preparation of Fungal Inoculum

For Yeasts (adapted from CLSI M27):

-

Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Harvest several well-isolated colonies and suspend them in 5 mL of sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Prepare a working suspension by diluting the adjusted stock suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

For Molds (adapted from CLSI M38):

-

Grow the mold isolate on potato dextrose agar (PDA) at 35°C for 7 days or until adequate sporulation is observed.

-

Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

-

Gently scrape the surface with a sterile loop or bent-tip pipette.

-

Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

-

Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL by counting with a hemocytometer or using a spectrophotometer. This will be the working inoculum.

Broth Microdilution Assay

-

Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well microtiter plate. Well 1 will serve as the drug-free growth control, and well 12 as the sterility control (containing only medium).

-

Add 200 µL of the working this compound solution (prepared at twice the highest desired final concentration) to well 1.

-

Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 will be the drug-free growth control.

-

Inoculate wells 1 through 11 with 100 µL of the appropriate fungal working suspension. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the final desired range.

-

The final this compound concentrations will typically range from 0.03 to 16 µg/mL, but this can be adjusted based on preliminary findings.

-

Seal the plates with an adhesive sealer (optional but recommended to prevent evaporation).

-

Incubate the plates at 35°C.

Reading and Interpretation of Results

-

Incubation Time: For Candida species, plates are typically read after 24 hours. For Cryptococcus species and most molds, incubation for 48-72 hours is necessary.

-

Visual Reading: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free growth control well. A reading aid, such as a concave mirror, may be used.

-

Spectrophotometric Reading: If a microplate reader is used, the percentage of growth inhibition can be calculated using the following formula: % Inhibition = 100 - [ (OD_test_well - OD_sterility_control) / (OD_growth_control - OD_sterility_control) ] * 100 The MIC is then determined as the lowest drug concentration showing the predetermined level of inhibition (e.g., ≥50%).

Data Presentation

All quantitative data from the antifungal susceptibility testing should be summarized in clear and structured tables to facilitate comparison and analysis.

Table 1: MIC of this compound against Yeast Isolates

| Fungal Isolate | ATCC Strain # | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) (Control) |

| Candida albicans | 90028 | ||

| Candida glabrata | 90030 | ||

| Candida parapsilosis | 22019 | ||

| Candida krusei | 6258 | ||

| Cryptococcus neoformans | 90112 |

Table 2: MIC of this compound against Mold Isolates

| Fungal Isolate | ATCC Strain # | This compound MIC (µg/mL) | Itraconazole MIC (µg/mL) (Control) |

| Aspergillus fumigatus | 204305 | ||

| Aspergillus flavus | 204304 | ||

| Fusarium solani | 36031 | ||

| Rhizopus oryzae | 10404 |

Quality Control

To ensure the accuracy and reproducibility of the results, quality control should be performed with each batch of tests using reference strains with known MIC ranges for standard antifungal agents.

Table 3: Quality Control Ranges for Reference Strains

| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) |

| C. parapsilosis ATCC 22019 | Fluconazole | 1 - 4 |

| C. krusei ATCC 6258 | Fluconazole | 16 - 64 |

| A. flavus ATCC 204304 | Itraconazole | 0.25 - 1 |

| A. fumigatus ATCC 204305 | Itraconazole | 0.25 - 1 |

Note: The expected MIC ranges for this compound against these QC strains will need to be established through multi-laboratory studies.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of this compound.

Caption: Workflow for In Vitro Antifungal Susceptibility Testing.

References

- 1. Inhibition effect of belzalkonium chloride treatment on growth of common food contaminating fungal species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of cetylpyridinium chloride resistance and treatment on fluconazole activity versus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Study of Fludazonium Chloride in Fungal Biofilms

Disclaimer: As of the current date, specific research on the application of Fludazonium chloride in fungal biofilm studies is not available in the public domain. This compound is a quaternary ammonium compound. Therefore, these application notes and protocols are based on the well-documented activities of a related quaternary ammonium compound, Benzalkonium Chloride (BAC) , which is widely studied for its anti-biofilm properties against various microorganisms, including fungi. These guidelines are provided as a representative framework for researchers and scientists.

Introduction

Fungal biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix, which adhere to biological or abiotic surfaces. These biofilms exhibit increased resistance to antimicrobial agents and host immune responses, posing significant challenges in clinical and industrial settings. Quaternary ammonium compounds (QACs) are cationic surfactants with broad-spectrum antimicrobial activity. This document outlines the potential application of this compound, a QAC, in the study of fungal biofilms, with protocols and data extrapolated from research on Benzalkonium Chloride (BAC).

The primary mechanism of action for QACs like BAC involves the disruption of the microbial cell membrane. The positively charged nitrogen atom in the QAC molecule interacts with the negatively charged components of the fungal cell membrane, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[1] At sub-lethal concentrations, these compounds can also influence cellular processes such as adhesion and biofilm formation.

Quantitative Data Summary

The following table summarizes the antimicrobial activity of Benzalkonium Chloride (BAC) against various fungal species. This data can serve as a preliminary reference for designing experiments with this compound. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while Minimum Biofilm Eradication Concentration (MBEC) is the minimum concentration required to eradicate a pre-formed biofilm.

| Fungal Species/Group | Compound | Concentration (µg/mL) | Effect | Reference |

| Hyaline fungi | Benzalkonium Chloride | ≤ 16 | MIC | [2] |

| Dematiaceous fungi | Benzalkonium Chloride | 8 - 16 | MIC | [2] |

| Alternaria spp. | Benzalkonium Chloride | < 32 | MIC | [2] |

| Candida albicans | Benzalkonium Chloride | 3.12 | MIC | [3] |

| Aspergillus spp. | Benzalkonium Chloride | 50 | Inhibition of mycelial growth | [4] |

| Penicillium spp. | Benzalkonium Chloride | > 50 | Lower sensitivity | [4] |

Note: The efficacy of QACs can be species-dependent.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)